tert-Butyl acetylcarbamate

Übersicht

Beschreibung

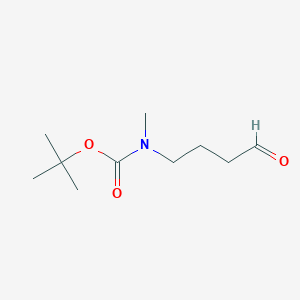

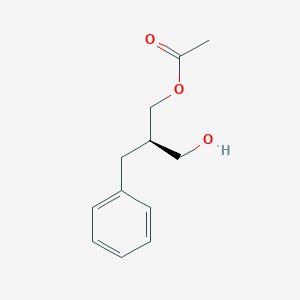

Tert-Butyl acetylcarbamate is a chemical compound with the molecular formula C7H13NO3 . It is also known by other names such as Tert-butyl N-acetylcarbamate, Carbamic acid, acetyl-, 1,1-dimethylethyl ester, and others . The molecular weight of this compound is 159.18 g/mol .

Synthesis Analysis

The synthesis of tert-Butyl acetylcarbamate has been reported in the literature. It was synthesized from N-Boc-thioacetamide using natural phosphate as a catalyst . The reaction yielded tert-Butyl acetylcarbamate with excellent yield, simple workup, and benign environment .Molecular Structure Analysis

The crystal structure of tert-Butyl acetylcarbamate was refined using a transferred multipolar atom model . In the crystal, symmetrical pairs of strong N—H⋯O hydrogen bonds connect the molecules into dimers with an R 2 2 (8) ring motif . The interactions between neighboring dimers are mostly van der Waals, between hydrophobic methyl groups .Chemical Reactions Analysis

While specific chemical reactions involving tert-Butyl acetylcarbamate are not detailed in the search results, carbamates in general are widely used in various fields including agrochemicals, the polymer industry, peptide synthesis, and medicinal chemistry .Physical And Chemical Properties Analysis

Tert-Butyl acetylcarbamate has a molecular weight of 159.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 159.08954328 g/mol . The topological polar surface area of the compound is 55.4 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structure Studies

“tert-Butyl acetylcarbamate” (C7H13NO3) is synthesized from N-Boc-thioacetamide . The reaction proceeds in the presence of natural phosphate as a catalyst, with excellent yield, simple workup, and benign environment . The crystal structure of this compound has been studied in detail .

Hirshfeld Surface Analysis

Hirshfeld surface analysis of “tert-Butyl acetylcarbamate” shows that the major contributions to the crystal packing are from H…H (42.6%) and O…H (26.7%) contacts .

Use in Peptide Synthesis

Carbamates, including “tert-Butyl acetylcarbamate”, are widely used in peptide synthesis .

Use in Medicinal Chemistry

Many carbamate derivatives are specifically designed to make drug–target interactions through their carbamate moiety . “tert-Butyl acetylcarbamate” could potentially be used in this context.

Use in Agrochemicals

Carbamates are widely used as agrochemicals . “tert-Butyl acetylcarbamate” could potentially be used in the development of new agrochemicals.

Use in the Polymer Industry

Carbamates are also used in the polymer industry . “tert-Butyl acetylcarbamate” could potentially be used in the synthesis of new polymers.

Safety and Hazards

While specific safety and hazard information for tert-Butyl acetylcarbamate is not detailed in the search results, general safety measures for handling chemicals should be followed. These include wearing personal protective equipment, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding contact with eyes, skin, or clothing .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

tert-Butyl acetylcarbamate, also known as Boc-amide , is a compound used in the synthesis of various organic molecules. The primary targets of this compound are carboxylic acids and alcohols . It is used to protect these functional groups during chemical reactions .

Mode of Action

The compound acts as a protecting group for carboxylic acids and alcohols during chemical reactions . It interacts with its targets by forming a covalent bond, thereby preventing these functional groups from reacting with other substances in the reaction mixture . This allows for selective reactions to occur on other parts of the molecule .

Biochemical Pathways

tert-Butyl acetylcarbamate is involved in the synthesis of various organic compounds . It is used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . The compound plays a crucial role in these synthesis pathways by protecting the carboxylic acids and alcohols, allowing for selective reactions to occur .

Pharmacokinetics

Given its use as a chemical reagent, it is likely that its bioavailability, distribution, metabolism, and excretion would depend on the specific conditions of the chemical reaction it is used in .

Result of Action

The result of the action of tert-Butyl acetylcarbamate is the protection of carboxylic acids and alcohols during chemical reactions . This allows for selective reactions to occur on other parts of the molecule, leading to the synthesis of various organic compounds .

Action Environment

The action of tert-Butyl acetylcarbamate is influenced by various environmental factors such as the presence of other reactants, temperature, and pH . For instance, the compound’s reaction proceeds in the presence of natural phosphate as a catalyst . The reaction environment can significantly influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

tert-butyl N-acetylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(9)8-6(10)11-7(2,3)4/h1-4H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPPVCVLOXKYBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70462570 | |

| Record name | tert-Butyl acetylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl acetylcarbamate | |

CAS RN |

120157-98-4 | |

| Record name | 1,1-Dimethylethyl N-acetylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120157-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl acetylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70462570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key intermolecular interactions that govern the crystal packing of tert-butyl acetylcarbamate?

A1: The crystal packing of tert-butyl acetylcarbamate is primarily stabilized by hydrogen bonding. Specifically, pairs of molecules form dimers through double N—H⋯O=C hydrogen bonds, creating centrosymmetric rings with (8) motifs. [] This hydrogen bonding pattern contributes significantly to the stability of the crystal lattice. You can visualize these interactions in the crystal structure reported in the paper "Synthesis, crystal structure and Hirshfeld surface analysis of tert-butyl N-acetylcarbamate". []

Q2: Besides hydrogen bonding, what other interactions are important in the crystal structure of tert-butyl acetylcarbamate?

A2: While hydrogen bonding plays a major role, Hirshfeld surface analysis reveals that other intermolecular contacts also contribute to the crystal packing. H⋯H contacts account for 42.6% of the interactions, while O⋯H contacts represent 26.7%. [] These weaker interactions, alongside the stronger hydrogen bonds, collectively define the overall crystal packing and contribute to the solid-state properties of the compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2-[(3R)-3-amino-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetate](/img/structure/B55884.png)

![2-[[(3E)-2-chloro-3-(2,2-dicyanoethylidene)-1-cyclopentenyl]methylidene]propanedinitrile; pyridine](/img/structure/B55894.png)

![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)

![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)

![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)